molecular formula C20H18BrN5 B8292863 4-[[5-Bromo-4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile

4-[[5-Bromo-4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile

Cat. No. B8292863
M. Wt: 408.3 g/mol
InChI Key: XWKZZWVTKKGHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[5-Bromo-4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile is a useful research compound. Its molecular formula is C20H18BrN5 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[[5-Bromo-4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[5-Bromo-4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[[5-Bromo-4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile

Molecular Formula

C20H18BrN5

Molecular Weight

408.3 g/mol

IUPAC Name

4-[[5-bromo-4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile

InChI

InChI=1S/C20H18BrN5/c1-12-8-13(2)18(14(3)9-12)25-19-17(21)11-23-20(26-19)24-16-6-4-15(10-22)5-7-16/h4-9,11H,1-3H3,(H2,23,24,25,26)

InChI Key

XWKZZWVTKKGHMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2Br)NC3=CC=C(C=C3)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing intermediate 2 (0.00285 mop was added ether. To this homogeneous solution was added HCl in diethyl ether (1M; 0.00855 mol). The solvent was evaporated and 1,4-dioxane (20 ml) was added. Finally, 4-aminobenzonitrile (0.00291 mol) and 1,4-dioxane (15 ml) were added and the reaction mixture was stirred and refluxed for seven days. The solvent was evaporated, the residue dissolved in CH2Cl2, washed with 1 M NaOH, and the solvent evaporated. The residue was dissolved in CH2Cl2 (10 ml) and the precipitate was filtered off and dried, yielding 0.15 g (13%) of 4-[[5-bromo-4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile (comp. 3).
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.00855 mol
Type
reactant
Reaction Step Three
Quantity
0.00291 mol
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reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four

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